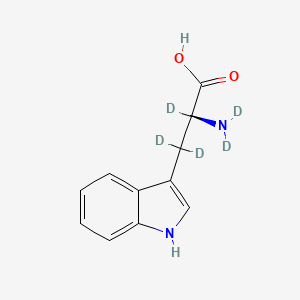

H-D-Trp-OH-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-BZVPBINISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312415 | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202359-57-6 | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Deuterated D-Tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated D-Tryptophan. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, metabolic tracing, and structural biology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

Core Physicochemical Properties

The introduction of deuterium in place of protium in the D-Tryptophan molecule can subtly alter its physicochemical properties due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can lead to increased metabolic stability.[1][2] While comprehensive experimental data for some properties of pure deuterated D-Tryptophan are limited in publicly available literature, this guide consolidates the most relevant findings, primarily from studies on deuterated D/L-Tryptophan mixtures.

General and Structural Properties

Deuteration has minimal impact on the crystal structure of tryptophan. X-ray crystal structure analyses of deuterated D/L-tryptophan reveal negligible changes in bond lengths, bond angles, or intermolecular interactions compared to its non-deuterated counterpart.[2][3]

Table 1: General and Structural Properties of D-Tryptophan and its Deuterated Analogs

| Property | Non-Deuterated D-Tryptophan | Deuterated D/L-Tryptophan | Deuterated L-Tryptophan-d5 | Notes |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₇D₅N₂O₂ (example for d5) | C₁₁H₇D₅N₂O₂ | The number of deuterium atoms can vary based on the synthesis. |

| Molecular Weight | 204.23 g/mol | Approx. 209.26 g/mol (for d5) | 209.3 g/mol | Increases with the number of deuterium atoms. |

| Melting Point | 282-285 °C (decomposes) | 280-285 °C (decomposes) | Not explicitly found | The melting point appears to be largely unaffected. |

| Crystal System | Monoclinic P2₁/c (for racemic D/L) | Monoclinic P2₁/c (for racemic D/L) | Not explicitly found | The crystal system for the racemic mixture is maintained upon deuteration.[2] |

Physicochemical Parameters

Key physicochemical parameters such as pKa, solubility, and lipophilicity are crucial for drug development. While experimental data for deuterated D-Tryptophan is scarce, estimations based on isotope effects and data from related compounds are discussed.

Solubility: Quantitative solubility data for deuterated D-Tryptophan in a range of solvents is not extensively documented. Commercial suppliers provide some qualitative data for deuterated L-Tryptophan. For instance, L-Tryptophan-d5 is reported to be soluble in PBS (pH 7.2) at 1 mg/ml.[6] The solubility of deuterated D/L-tryptophan in water is sufficient for experimental purposes, with heating to 90°C aiding dissolution for preparing stock solutions.[2]

Table 2: Physicochemical Parameters of D-Tryptophan and its Deuterated Analogs

| Property | Non-Deuterated D-Tryptophan | Deuterated D-Tryptophan | Notes |

| pKa₁ (α-COOH) | ~2.38 | Expected to be slightly higher | Based on general deuterium isotope effects on carboxylic acids. |

| pKa₂ (α-NH₃⁺) | ~9.39 | Expected to be slightly higher | Based on general deuterium isotope effects on amines. |

| Solubility | 1-5 mg/mL in water at 24°C | Data not available | Solubility is expected to be similar to the non-deuterated form. |

| logP (computed) | -1.1 | Data not available | Lipophilicity is not expected to be significantly altered by deuteration. |

Stability and Spectroscopic Properties

Deuteration can significantly impact the stability and spectroscopic properties of D-Tryptophan.

Photostability: Deuteration has been shown to markedly enhance the photostability of tryptophan.[2][3] Under UV irradiation (254 nm), deuterated D/L-tryptophan exhibits a slower degradation rate compared to its non-deuterated counterpart.[7] This increased stability is attributed to the greater strength of the C-D bond compared to the C-H bond, which makes the molecule more resistant to photochemical degradation initiated by UV light.[2]

Acid Stability: In contrast to photostability, no clear isotopic effect on the acid stability of tryptophan has been observed.[2][3] The degradation rates in strong acid (6N HCl) are comparable for both deuterated and non-deuterated forms.[7]

Optical Rotation: The process of direct deuteration often leads to racemization at the alpha-carbon.[2] This results in a significantly reduced specific optical rotation for the deuterated product compared to the enantiopure non-deuterated starting material.

Table 3: Stability and Spectroscopic Properties of Deuterated vs. Non-Deuterated Tryptophan

| Property | Non-Deuterated L-Tryptophan | Deuterated D/L-Tryptophan | Key Finding |

| Specific Rotation [α]D²⁰ | -30.5° to -32.5° | Markedly reduced | Indicates significant racemization during deuteration.[2] |

| Acid Stability (k_obs in 6N HCl) | 0.15 h⁻¹ | 0.15 - 0.17 h⁻¹ | No significant isotope effect observed.[7] |

| Photostability | Less stable | Markedly more stable | Deuteration enhances resistance to UV degradation.[2] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of deuterated D-Tryptophan.

Synthesis and Purification

Deuteration via Pt/C-Catalyzed Hydrogen-Deuterium Exchange:

-

Reaction Setup: A mixture of L-tryptophan (1 g), Pt/C catalyst, 2-propanol (4 mL), and deuterium oxide (D₂O) is placed in a Teflon-lined high-pressure vessel.[3]

-

Reaction Conditions: The vessel is heated and stirred to ensure temperature uniformity. Optimal conditions for deuteration without significant decomposition may require lower temperatures and the addition of a base like ammonia.[2]

-

Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is then evaporated to dryness under reduced pressure to yield the crude deuterated tryptophan.

-

Racemization: It is critical to note that this process induces significant racemization, resulting in a D/L mixture of deuterated tryptophan.[2][3]

Chiral Separation of Deuterated D/L-Tryptophan by HPLC:

-

Column: A chiral column, such as a CHIRALPAK ZWIX(-) (3.0 mm I.D. × 250 mm L, 3 µm particle size), is used.[2]

-

Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 39:39:22 v/v/v) supplemented with 40 mM formic acid and 20 mM diethylamine is employed at a flow rate of 0.15 mL/min.[2]

-

Sample Preparation: A stock solution of deuterated D/L-tryptophan (e.g., 20.0 mM) is prepared in water, with heating to 90°C to ensure complete dissolution. This is then diluted to the final concentration (e.g., 0.2 mM) with the mobile phase.[2]

-

Detection: Elution is monitored using a fluorescence detector with an excitation wavelength of 250 nm and an emission wavelength of 350 nm.[3] Under these conditions, D-tryptophan typically elutes before L-tryptophan.[2]

Characterization Methods

Photostability Assessment:

-

Sample Preparation: Solutions of deuterated and non-deuterated tryptophan are prepared in a suitable buffer (e.g., 100 mM KCl aqueous solution).[7]

-

UV Irradiation: The solutions are irradiated with a UV lamp at a specific wavelength (e.g., 254 nm) and intensity.[7]

-

Monitoring Degradation: At various time points, the fluorescence intensity of the solutions is measured (e.g., excitation at 290 nm, emission scan from 295-450 nm).[7]

-

Data Analysis: The decrease in fluorescence intensity over time is plotted to compare the degradation rates of the deuterated and non-deuterated samples.

Acid Stability Assessment:

-

Sample Preparation: Solutions of deuterated and non-deuterated tryptophan are prepared in a strong acid (e.g., 6N HCl).

-

Incubation: The solutions are incubated at a constant temperature (e.g., 80°C).

-

Monitoring Degradation: At various time points, aliquots are taken, and the concentration of remaining tryptophan is determined, for instance, by monitoring its fluorescence intensity (excitation at 290 nm, emission at 339 nm).[3]

-

Data Analysis: The concentration of tryptophan is plotted against time, and the pseudo-first-order reaction rate constant (k_obs) is calculated to compare the stability.[7]

Single-Crystal X-ray Diffraction:

-

Crystal Growth: Crystals of deuterated D/L-tryptophan are grown from a suitable solvent.

-

Data Collection: A suitable crystal is mounted, and X-ray diffraction data are collected using a diffractometer with, for example, Mo-Kα radiation.[2]

-

Structure Solution and Refinement: The collected data are used to determine the cell parameters and solve the crystal structure, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions.[2]

Visualizations: Workflows and Metabolic Pathways

Experimental Workflow for Deuterated Tryptophan

The following diagram illustrates the general workflow from the synthesis of deuterated tryptophan to its characterization.

Metabolic Fate of Deuterated D-Tryptophan

In mammals, D-tryptophan is not directly utilized for protein synthesis but can be metabolized. A key pathway involves its conversion to deuterated L-tryptophan by the enzyme D-amino acid oxidase (DAAO).[8] The resulting deuterated L-tryptophan can then enter the major metabolic pathways of tryptophan, primarily the serotonin and kynurenine pathways.[9][10] This makes deuterated D-tryptophan a useful tracer for studying these pathways.

Applications in Research and Drug Development

Deuterated D-tryptophan and its isotopologues are valuable tools in various scientific disciplines.

-

Metabolic Tracing: As illustrated in the pathway diagram, deuterated D-tryptophan can be used to trace the flux through key metabolic pathways in vivo. This is particularly relevant for studying neurological and immunological processes where the serotonin and kynurenine pathways are implicated.[8][9][10]

-

Drug Development: The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium.[11] This can slow down metabolic degradation, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency.[12][13] While no major drugs containing deuterated D-tryptophan have been identified, the principle is broadly applicable.

-

Structural Biology: Deuterated amino acids are used in neutron scattering studies to provide contrast and highlight specific parts of a macromolecular structure.[2] They are also used in NMR spectroscopy to simplify complex spectra and probe protein dynamics.

References

- 1. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

In-Depth Technical Guide: H-D-Trp-OH-d5 for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on H-D-Trp-OH-d5, a deuterated internal standard for D-Tryptophan, crucial for accurate quantification in complex biological matrices. This document outlines its chemical properties, its role in mass spectrometry-based bioanalysis, relevant metabolic pathways, and detailed experimental considerations.

Core Compound Data

This compound, also known as D-Tryptophan-d5, is a stable isotope-labeled form of the D-isomer of the essential amino acid tryptophan. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1202359-57-6 | [1] |

| Molecular Formula | C₁₁H₇D₅N₂O₂ | [2] |

| Molecular Weight | 209.26 g/mol | [3][4][5] |

| Synonyms | D-Tryptophan-d5, (R)-Tryptophan-d5, D-Tryptophan-2,4,5,6,7-d5 | [3][6] |

Role in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of D-Tryptophan in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thus ensuring high accuracy and precision.[7][8][9]

Typical Concentrations for Internal Standards

The concentration of the internal standard should be optimized for the specific assay and biological matrix. Generally, it is added at a concentration that is within the linear range of the assay and comparable to the expected endogenous concentration of the analyte. For tryptophan and its metabolites, internal standard concentrations in the low micromolar (µM) range are often employed.[4][10]

D-Tryptophan Metabolism and Signaling Pathways

While L-Tryptophan is the proteogenic isomer, D-Tryptophan also plays significant biological roles and is metabolized in the body. A key pathway involves its conversion to L-Tryptophan, which can then enter the major tryptophan metabolic routes: the kynurenine and serotonin pathways.[6] The initial and rate-limiting step in the major catabolic pathway is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2]

Below is a simplified representation of the metabolic fate of D-Tryptophan.

Experimental Protocol: Quantification of D-Tryptophan in Human Plasma using LC-MS/MS

This section provides a representative protocol for the analysis of D-Tryptophan in human plasma, employing this compound as an internal standard.

Sample Preparation

-

Thawing and Spiking: Thaw frozen human plasma samples on ice. To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 10 µM in a suitable solvent like methanol).

-

Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

| Parameter | Suggested Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (D-Tryptophan) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of D-Tryptophan and a fixed concentration of the internal standard. The concentration of D-Tryptophan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Literature

The concentration of tryptophan and its metabolites can vary based on physiological and pathological conditions. The table below presents some reported concentrations of tryptophan in human plasma.

| Analyte | Sample Matrix | Concentration Range (µM) | Reference |

| Tryptophan | Human Plasma | 51.45 ± 10.47 | [11] |

| Tryptophan | Human Serum | 60.52 ± 15.38 | [11] |

| Tryptophan | Human Plasma | 3.02 - 18.70 µg/mL | [12] |

| Tryptophan | Human Plasma | 98 ± 5 | [4] |

Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of D-Tryptophan using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

A Technical Guide to Commercial D-Tryptophan-d5 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available D-Tryptophan-d5, a deuterated isotopologue of the non-proteinogenic amino acid D-tryptophan. This document serves as a vital resource for researchers in drug development, metabolomics, and pharmacokinetic studies, offering detailed information on supplier specifications, relevant experimental applications, and associated metabolic pathways.

Commercial Supplier Specifications

The procurement of high-quality, well-characterized D-Tryptophan-d5 is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from prominent vendors. It is important to note that while chemical purity is often reported, detailed isotopic enrichment data may require consultation of the Certificate of Analysis (CoA) for a specific lot.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity/Enrichment |

| CymitQuimica (distributor for TRC) | D-Tryptophan-d5 | 1202359-57-6 | C₁₁H₇D₅N₂O₂ | 209.26 | >95% (HPLC) | Not specified on product page |

| Santa Cruz Biotechnology | D-Tryptophan-d5 | 1202359-57-6 | C₁₁H₇D₅N₂O₂ | 209.26 | Not specified | Not specified |

| Eurisotop (subsidiary of CIL) | D-TRYPTOPHAN (INDOLE-D5, 98%) | 1202359-57-6 | C₁₁H₇D₅N₂O₂ | 209.26 | 98% | Not explicitly defined as chemical or isotopic |

Note: Data is subject to change and may vary by lot. Researchers are strongly encouraged to request and review the Certificate of Analysis from the supplier before purchase.

A Certificate of Analysis for the closely related DL-Tryptophan-d5 from Toronto Research Chemicals (TRC), distributed by LGC Standards, provides an example of isotopic distribution data that can be expected. For lot 4-MOZ-75-2, the normalized intensity of deuterated species was reported as: d0 = 0.05%, d1 = 0.20%, d2 = 0.93%, d3 = 9.06%, d4 = 34.53%, and d5 = 55.22%[1]. This level of detail is crucial for quantitative mass spectrometry-based applications.

Experimental Applications and Protocols

D-Tryptophan-d5 is a valuable tool in various research applications, primarily serving as an internal standard for mass spectrometry and as a tracer for metabolic studies. Its utility stems from its chemical identity to D-tryptophan, with the increased mass due to deuterium substitution allowing for its distinction from the endogenous, non-labeled compound.

Use as an Internal Standard in Mass Spectrometry

Rationale: In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled compound like D-Tryptophan-d5 is the ideal internal standard as it co-elutes with the analyte of interest (D-Tryptophan) and exhibits identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

General Protocol for Quantification of D-Tryptophan in Biological Samples:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of D-Tryptophan-d5 in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

-

Prepare a series of calibration standards containing known concentrations of unlabeled D-Tryptophan.

-

Spike a fixed concentration of the D-Tryptophan-d5 internal standard into each calibration standard and the unknown biological samples.

-

-

Sample Preparation:

-

Precipitate proteins from the biological matrix (e.g., plasma, serum, tissue homogenate) by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) for separation.

-

Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect the parent-to-fragment ion transitions for both unlabeled D-Tryptophan and D-Tryptophan-d5.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of D-Tryptophan in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic Tracer Studies

Rationale: D-Tryptophan-d5 can be administered to in vivo or in vitro models to trace its metabolic fate. By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic pathways and quantify flux. This is particularly relevant for studying the distinct metabolism of D-tryptophan compared to its L-enantiomer.

Metabolic Pathways of Tryptophan

Tryptophan metabolism is complex, with three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota). While the majority of L-tryptophan is metabolized via the kynurenine pathway, the metabolic fate of D-tryptophan is less understood but is of significant interest in pharmacology and toxicology. D-amino acid oxidase is a key enzyme in the metabolism of D-amino acids.

Below are diagrams illustrating the general tryptophan metabolic pathways. While these pathways primarily depict the metabolism of L-tryptophan, the introduction of D-Tryptophan-d5 as a tracer allows for the investigation of which of these or alternative pathways are utilized by the D-enantiomer.

Caption: Overview of the major tryptophan metabolic pathways.

The following diagram illustrates a logical workflow for utilizing D-Tryptophan-d5 in a research setting, from procurement to data analysis.

References

Navigating the Labyrinth of Bioanalysis: An In-Depth Technical Guide to the Isotopic Stability of H-D-Trp-OH-d5 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the use of stable isotope-labeled internal standards is the cornerstone of robust quantitative bioanalysis. Among these, deuterated compounds are frequently employed to navigate the complexities of biological matrices. This technical guide delves into the critical aspect of the isotopic stability of deuterated L-Tryptophan (H-D-Trp-OH-d5), a vital tool in pharmacokinetic and metabolic studies. Ensuring the integrity of the deuterium label throughout the analytical process is paramount for generating accurate and reliable data. This document provides a comprehensive overview of the metabolic landscape, experimental protocols to assess isotopic stability, and a framework for interpreting the resulting data.

The Biological Milieu: Tryptophan's Metabolic Crossroads

L-Tryptophan, an essential amino acid, is a precursor to a multitude of biologically active molecules, and its metabolism is a dynamic process primarily occurring through three major pathways. Understanding these pathways is crucial as the enzymatic and chemical environment can potentially influence the stability of the deuterium labels on this compound.

-

The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It leads to the production of various metabolites, including kynurenine, and ultimately NAD+.

-

The Serotonin Pathway: This well-known pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. The rate-limiting step is the hydroxylation of tryptophan by the enzyme tryptophan hydroxylase.

-

The Indole Pathway: Primarily carried out by the gut microbiota, this pathway converts tryptophan into various indole derivatives, which can have significant physiological effects.

The constant enzymatic activity and the aqueous environment of biological systems present a theoretical risk of back-exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding matrix.

Assessing Isotopic Stability: A Methodical Approach

To ensure the reliability of this compound as an internal standard, its isotopic stability must be rigorously evaluated in relevant biological matrices. The primary concern is the potential for back-exchange of the deuterium atoms, which would compromise the accuracy of quantitative analyses. While specific quantitative data on the in-matrix stability of this compound is not extensively published, the following experimental protocols provide a robust framework for its assessment.

Experimental Protocol: In Vitro Isotopic Stability in Plasma

This protocol outlines a method to evaluate the potential for deuterium back-exchange of this compound when incubated in plasma.

Objective: To determine the percentage of deuterium retention of this compound in plasma over time at a physiologically relevant temperature.

Materials:

-

This compound

-

Control (non-deuterated) L-Tryptophan

-

Blank human plasma (or other relevant species)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and L-Tryptophan in an appropriate solvent (e.g., water or methanol).

-

Incubation:

-

Spike a known concentration of this compound into pre-warmed blank plasma at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquot a portion of the incubation mixture.

-

-

Sample Preparation:

-

Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile to the plasma aliquot.

-

Vortex thoroughly and centrifuge to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method capable of separating and detecting both this compound and any potential back-exchanged (partially deuterated or non-deuterated) tryptophan.

-

Monitor the mass transitions for this compound and L-Tryptophan.

-

-

Data Analysis:

-

Calculate the peak area ratio of this compound to a suitable internal standard (if used) at each time point.

-

Determine the percentage of this compound remaining at each time point relative to the T0 sample.

-

Monitor for any increase in the peak area of the non-deuterated L-Tryptophan, which would indicate back-exchange.

-

Acceptance Criteria: The isotopic stability is considered acceptable if the percentage of the deuterated internal standard remains within ±15% of the initial concentration, and there is no significant increase in the non-deuterated analyte.

Experimental Protocol: Stability in Whole Blood and Tissue Homogenates

A similar protocol can be adapted to assess the stability of this compound in other biological matrices like whole blood and tissue homogenates (e.g., liver, brain) to simulate a broader range of in vivo conditions.

Key Considerations for Other Matrices:

-

Whole Blood: Requires immediate processing to separate plasma or serum to prevent continued enzymatic activity from blood cells.

-

Tissue Homogenates: The homogenization buffer and procedure should be optimized to maintain the integrity of cellular components and enzymes. The protein concentration of the homogenate should be standardized.

Data Presentation and Interpretation

Table 1: Hypothetical Isotopic Stability of this compound in Human Plasma at 37°C

| Time (hours) | Mean % this compound Remaining (± SD, n=3) | % Increase in L-Tryptophan Signal |

| 0 | 100.0 (± 2.1) | 0.0 |

| 1 | 98.9 (± 1.8) | < 0.1 |

| 2 | 99.2 (± 2.5) | < 0.1 |

| 4 | 97.5 (± 3.1) | < 0.2 |

| 8 | 98.1 (± 2.7) | < 0.2 |

| 24 | 96.8 (± 3.5) | < 0.5 |

Interpretation: The hypothetical data in Table 1 would indicate that this compound is isotopically stable in human plasma for at least 24 hours under physiological conditions, with minimal to no detectable back-exchange.

Visualizing the Workflow and Metabolic Context

To further aid in the understanding of the experimental process and the biological context, the following diagrams are provided.

Figure 1. Experimental workflow for assessing the in vitro isotopic stability of this compound in plasma.

Figure 2. Major metabolic pathways of L-Tryptophan.

Conclusion

The isotopic stability of this compound is a critical parameter that underpins its utility as an internal standard in regulated bioanalysis. While the carbon-deuterium bond is inherently strong, empirical validation of its stability in the complex biological matrix is a non-negotiable step in method development. The protocols and frameworks presented in this guide provide a comprehensive approach for researchers and drug development professionals to confidently assess and ensure the isotopic integrity of this compound, thereby contributing to the generation of high-quality, reliable data in their studies. Through meticulous evaluation, the potential for isotopic back-exchange can be thoroughly investigated, solidifying the position of this compound as a robust tool in the advancement of pharmaceutical sciences.

Understanding the Kinetic Isotope Effect of D-Tryptophan-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Kinetic Isotope Effect

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes[1]. This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, requiring more energy to break, which can lead to a slower reaction rate. The magnitude of the KIE can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state[1].

For D-Tryptophan-d5, the substitution of five hydrogens with deuterium on the indole ring is expected to primarily result in a secondary kinetic isotope effect . This is because the C-H bonds on the indole ring are not directly broken during the initial enzymatic oxidation of the amino acid. Instead, the electronic and steric changes resulting from deuteration can influence the reaction rate.

The Central Role of D-Amino Acid Oxidase (DAAO)

The primary enzyme responsible for the metabolism of D-amino acids in mammals is D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-imino acids[2][3]. The imino acid then non-enzymatically hydrolyzes to an α-keto acid and ammonia. Human DAAO shows a preference for hydrophobic amino acids, including D-Tryptophan[4].

The metabolic cascade initiated by DAAO can lead D-Tryptophan down the kynurenine pathway, a major route for tryptophan catabolism that produces several neuroactive compounds[5][6].

Signaling Pathway of D-Tryptophan Metabolism

The following diagram illustrates the initial steps in the metabolism of D-Tryptophan, highlighting the role of DAAO and its entry into the kynurenine pathway.

Quantitative Data on Kinetic Isotope Effects in DAAO Catalysis

As of this writing, specific quantitative data for the kinetic isotope effect of D-Tryptophan-d5 with DAAO has not been reported in the literature. However, extensive studies on the KIE of DAAO with other deuterated substrates, particularly at the Cα position (a primary KIE), provide a strong basis for understanding the enzyme's mechanism. The following tables summarize key data from studies on the DAAO from Rhodotorula gracilis with D-alanine and [2-D]D-alanine, which involves a hydride transfer mechanism[7][8].

Table 1: Primary and Solvent Kinetic Isotope Effects on DAAO with D-Alanine [7][8]

| Parameter | Substrate | pH | KIE Value |

| Primary KIE (kH/kD) | [2-D]D-alanine | Low pH | 9.1 ± 1.5 |

| Primary KIE (kH/kD) | [2-D]D-alanine | High pH | 2.3 ± 0.3 |

| Solvent KIE (kH2O/kD2O) | D-alanine | 6.0 | 3.1 ± 1.1 |

| Solvent KIE (kH2O/kD2O) | D-alanine | 10.0 | 1.2 ± 0.2 |

Table 2: "Double" Kinetic Isotope Effect on DAAO with [2-D]D-Alanine in D2O at pH 6.0 [7][8]

| Parameter | Value |

| Solvent KIE with [2-D]D-alanine | 2.9 ± 0.8 |

| Primary KIE in D2O | 8.4 ± 2.4 |

The large primary KIE observed with [2-D]D-alanine suggests that the cleavage of the Cα-H bond is the rate-determining step in the reaction catalyzed by DAAO[7][8]. For D-Tryptophan-d5, where the deuterium is on the indole ring, a much smaller secondary KIE would be anticipated.

Experimental Protocols for Measuring the Kinetic Isotope Effect

The following is a detailed methodology for determining the kinetic isotope effect of D-Tryptophan-d5 with D-Amino Acid Oxidase, adapted from established protocols for other D-amino acids[7][8].

Materials

-

Purified D-Amino Acid Oxidase (human or other source)

-

D-Tryptophan

-

D-Tryptophan-d5 (indole-d5)

-

Potassium phosphate buffer

-

Oxygen

-

Spectrophotometer (for monitoring FAD reduction or oxygen consumption)

-

Stopped-flow apparatus (for pre-steady-state kinetics)

-

LC-MS/MS (for product quantification)

Experimental Workflow

Pre-Steady-State Kinetics (Stopped-Flow)

This method directly measures the rate of FAD reduction in the enzyme active site and is ideal for observing primary isotope effects.

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of DAAO in 50 mM potassium phosphate buffer at a desired pH (e.g., pH 8.3).

-

Prepare stock solutions of D-Tryptophan and D-Tryptophan-d5 in the same buffer.

-

-

Stopped-Flow Measurement:

-

Load the DAAO solution into one syringe of the stopped-flow apparatus and the substrate solution (either D-Tryptophan or D-Tryptophan-d5) into the other.

-

Rapidly mix the solutions and monitor the decrease in absorbance at 456 nm, which corresponds to the reduction of the FAD cofactor.

-

Perform measurements at various substrate concentrations to determine the limiting rate of reduction (k_red) and the dissociation constant (K_d).

-

-

Data Analysis:

-

Fit the observed rate constants (k_obs) versus substrate concentration to the Michaelis-Menten equation to obtain k_red and K_d for both the deuterated and non-deuterated substrates.

-

The KIE is calculated as the ratio of k_red for D-Tryptophan (k_H) to that of D-Tryptophan-d5 (k_D).

-

Steady-State Kinetics

This method measures the overall reaction rate under conditions where the substrate concentration is much higher than the enzyme concentration.

-

Reaction Setup:

-

Prepare reaction mixtures containing DAAO, buffer, and varying concentrations of either D-Tryptophan or D-Tryptophan-d5 in an oxygen-saturated solution.

-

-

Rate Measurement:

-

Monitor the reaction progress by either measuring oxygen consumption using an oxygen electrode or by quantifying the formation of the α-keto acid product over time using LC-MS/MS.

-

-

Data Analysis:

-

Determine the initial reaction velocities at each substrate concentration.

-

Fit the velocity versus substrate concentration data to the Michaelis-Menten equation to determine the kinetic parameters k_cat and K_m for both isotopes.

-

The KIE can be calculated on both k_cat and k_cat/K_m.

-

Conclusion

While direct experimental data on the kinetic isotope effect of D-Tryptophan-d5 is currently lacking, this guide provides the necessary theoretical background and practical framework for its investigation. The key metabolic enzyme, D-Amino Acid Oxidase, has been well-studied, and analogous KIE data from other deuterated substrates suggest that a primary KIE at the Cα position is significant. The expected secondary KIE from deuteration on the indole ring of D-Tryptophan-d5 is likely to be smaller but can be precisely measured using the detailed experimental protocols outlined herein. Such studies are essential for a deeper understanding of DAAO's catalytic mechanism and for the rational design of deuterated drugs with optimized metabolic profiles.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated D-Tryptophan (H-D-Trp-OH-d5) in Advancing Tryptophan Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of deuterated D-tryptophan, specifically H-D-Trp-OH-d5, in the nuanced field of tryptophan metabolism studies. Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive compounds that are integral to human health, influencing everything from neurotransmission to immune response. The study of its metabolic pathways is paramount in understanding and developing therapies for a range of diseases, including neurological disorders, cancer, and inflammatory conditions. The use of stable isotope-labeled internal standards, such as this compound, is indispensable for achieving the accuracy and precision required in modern analytical methodologies.

Core Principles: The Utility of Deuterated Standards

Deuterium-labeled compounds are powerful tools in metabolic research, primarily serving as internal standards in mass spectrometry-based quantification.[1][2] The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to its endogenous counterpart but has a higher mass. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical similarity ensures it behaves identically during sample preparation and chromatographic separation. This co-elution and co-ionization behavior is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring highly accurate and reproducible quantification of the target analyte.[3][4] While L-Tryptophan-d5 is more commonly cited as an internal standard for L-tryptophan and its metabolites, deuterated D-tryptophan provides a valuable tool for studies focusing on the less-explored D-amino acid pathways.

Physicochemical Properties and Applications

Deuterated amino acids, including deuterated tryptophan, are increasingly utilized in drug discovery and metabolic tracing.[5][6][7] Studies have shown that deuteration can enhance the photostability of tryptophan, a molecule otherwise prone to degradation upon UV absorption due to its indole ring.[5] This increased stability is a significant advantage in experimental settings. While the primary application of this compound is as an internal standard for the quantification of D-tryptophan, it can also be used in tracer studies to investigate the metabolic fate of D-tryptophan in biological systems.

Table 1: Properties of Deuterated Tryptophan Isotopologues

| Property | L-Tryptophan-d5 | L-Tryptophan-d8 | H-D-Trp-OH (D-Tryptophan) |

| CAS Number | 62595-11-3[8] | 1233395-93-1[1] | 153-94-6[9] |

| Molecular Formula | C₁₁H₇D₅N₂O₂[8] | Not explicitly found | C₁₁H₁₂N₂O₂[9] |

| Formula Weight | 209.3[8] | Not explicitly found | 204.23[10] |

| Primary Application | Internal standard for L-tryptophan quantification[8] | Deuterium-labeled L-Tryptophan for tracer and internal standard use[1] | Investigating gut microbial diversity and inflammation[9] |

| Key Characteristics | ≥99% deuterated forms (d1-d5)[8] | - | D-isomer of tryptophan found in some natural peptides[9] |

Tryptophan Metabolism: Key Pathways

Tryptophan is metabolized through three primary pathways, each leading to the formation of critical bioactive molecules.[11][12] The dysregulation of these pathways is implicated in numerous diseases.[11][13]

-

The Kynurenine Pathway: This is the major route for tryptophan degradation, accounting for over 95% of its metabolism.[12] It produces several neuroactive compounds, including kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic). The balance between these metabolites is crucial for neuronal health.[13][14][15] The ratio of kynurenine to tryptophan is often used as an indicator of the activity of the rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[16][17]

-

The Serotonin Pathway: A smaller fraction of tryptophan is converted to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter involved in regulating mood, sleep, and appetite.[16][18] Serotonin can be further metabolized to melatonin, a hormone that regulates the sleep-wake cycle.[16]

-

The Indole Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives.[14][18] These molecules play a significant role in gut health, immune regulation, and the gut-brain axis.[15]

Experimental Protocol: Quantification of Tryptophan Metabolites using LC-MS/MS

The following provides a generalized protocol for the analysis of tryptophan and its metabolites in biological samples, such as plasma or serum, using a deuterated internal standard like L-Tryptophan-d5. The same principles apply when using this compound for D-tryptophan analysis.

Table 2: Example Parameters for LC-MS/MS Analysis

| Parameter | Value/Description | Reference |

| Sample Preparation | Protein precipitation with acetonitrile containing the internal standard. | [19] |

| Chromatography | Reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC). | [20] |

| Column | C18 column (e.g., BEH C18, 1.7 µm, 2.1 × 150 mm). | [2] |

| Mobile Phase A | 0.1% Formic acid in water. | [19] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. | [2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+). | [17][21] |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | [21] |

| Internal Standard | L-Tryptophan-d5 (or other appropriate deuterated standard). | [22] |

Methodology:

-

Sample Collection and Storage: Collect biological samples (e.g., blood, urine, tissue) and store them appropriately, typically at -80°C, to prevent degradation of metabolites.

-

Sample Preparation:

-

Thaw samples on ice.

-

To a specific volume of the sample (e.g., 50 µL of plasma), add a protein precipitation solvent (e.g., 100 µL of acetonitrile) that contains the deuterated internal standard (e.g., L-Tryptophan-d5) at a known concentration.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the prepared sample (e.g., 5 µL) onto the LC-MS/MS system.

-

The analytes are separated on the C18 column using a gradient elution with mobile phases A and B.

-

Following chromatographic separation, the eluent is introduced into the mass spectrometer.

-

The analytes are ionized by ESI, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions (MRM) for each target analyte and the internal standard.

-

-

Data Analysis:

-

The peak areas of the endogenous analytes and the deuterated internal standard are integrated.

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of the analytes and a fixed concentration of the internal standard.

-

The concentration of the analytes in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Conclusion

The use of deuterated internal standards, such as this compound, is fundamental to the accurate and reliable study of tryptophan metabolism. These tools enable researchers to overcome the challenges of complex biological matrices and achieve the high-quality data necessary to unravel the intricate roles of tryptophan metabolites in health and disease. As our understanding of the distinct roles of L- and D-amino acids continues to grow, the availability and application of specific deuterated standards for each enantiomer will become increasingly critical for advancing research and developing targeted therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reproducibility assessment for a broad spectrum drug screening method from urine using liquid chromatography time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 6. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophan Metabolism and Gut-Brain Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 17. Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma ADRD Biomarkers in the Duke Physical Performance Across the LifeSpan Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. mdpi.com [mdpi.com]

- 21. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bevital.no [bevital.no]

Methodological & Application

Application Note: High-Throughput Quantification of Tryptophan in Human Plasma Using H-D-Trp-OH-d5 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tryptophan in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, H-D-Trp-OH-d5 (D-Tryptophan-d5), ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[1][2][3]

Introduction

Tryptophan is an essential amino acid that serves as a precursor for the biosynthesis of several critical biomolecules, including serotonin and melatonin.[4][5] Its metabolic pathways are of significant interest in various physiological and pathological processes. Accurate quantification of tryptophan in biological matrices is crucial for biomarker discovery and clinical research.[6] LC-MS/MS has become the preferred method for this analysis due to its high sensitivity and specificity.[6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring reliable quantification.[1][2]

Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on the principle of isotope dilution. A known concentration of the stable isotope-labeled internal standard (this compound) is added to the sample at the beginning of the workflow. This "spiked" sample is then processed through extraction and analysis. The internal standard co-elutes with the endogenous tryptophan and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Tryptophan (Reference Standard)

-

This compound (Internal Standard)[4]

-

LC-MS Grade Methanol, Acetonitrile, and Water[4]

-

Formic Acid (LC-MS Grade)[4]

-

Human Plasma (for validation and sample analysis)

Stock and Working Solutions

-

Tryptophan Stock Solution (1 mg/mL): Accurately weigh and dissolve tryptophan in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the tryptophan stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Add 50 µL of plasma to the respective tubes.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank.

-

Add 200 µL of cold methanol (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tryptophan | 205.1 | 188.1 | 15 |

| This compound | 210.1 | 192.1 | 15 |

Note: These are typical values and should be optimized for the specific instrument used.

Data Presentation and Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL for tryptophan in human plasma.

| Analyte | Concentration Range (µg/mL) | R² |

| Tryptophan | 0.1 - 50 | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 0.3 | < 5.0 | < 6.0 | 95 - 105 |

| Medium | 5 | < 4.5 | < 5.5 | 96 - 104 |

| High | 40 | < 4.0 | < 5.0 | 97 - 103 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 92.5 | 98.1 |

| Medium | 5 | 94.1 | 97.5 |

| High | 40 | 93.8 | 98.3 |

Conclusion

This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of tryptophan in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high-quality data by effectively compensating for analytical variability. The described protocol is well-suited for high-throughput analysis in clinical and research settings, supporting studies on tryptophan metabolism and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of D-Tryptophan in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tryptophan, the D-enantiomer of the essential amino acid L-Tryptophan, has garnered increasing interest in biomedical research. While L-Tryptophan is well-known for its roles in protein synthesis and as a precursor to serotonin and niacin, emerging evidence suggests that D-Tryptophan and other D-amino acids play significant roles in various physiological and pathological processes. Accurate quantification of D-Tryptophan in biological matrices is crucial for understanding its metabolic pathways, identifying potential biomarkers for disease, and for pharmacokinetic studies in drug development.

This application note provides a detailed protocol for the sensitive and selective quantification of D-Tryptophan in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, H-D-Trp-OH-d5. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Key Signaling Pathway: The Kynurenine Pathway

The primary metabolic route for tryptophan in mammals is the kynurenine pathway, which is responsible for the degradation of over 95% of free tryptophan. This pathway generates several neuroactive and immunomodulatory metabolites. While the pathway primarily metabolizes L-Tryptophan, the presence and concentration of D-Tryptophan can influence this and other metabolic routes.

Caption: Simplified diagram of the Kynurenine Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of D-Tryptophan is outlined below. It involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: Experimental workflow for D-Tryptophan quantification.

Experimental Protocols

Materials and Reagents

-

D-Tryptophan certified reference standard

-

This compound (D-Tryptophan-d5) internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

-

Thawing: Thaw biological samples (e.g., plasma) on ice.

-

Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex the tubes for 30 seconds.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A chiral column is required to separate D- and L-Tryptophan. A common choice is a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

-

Column Temperature: 25°C

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-15 min: 5% B (Re-equilibration)

-

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 3.0 kV

-

Gas Flow Rates: Optimized for the specific instrument.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions

The following table summarizes the optimized MRM transitions for D-Tryptophan and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Tryptophan | 205.1 | 188.1 | 15 |

| 205.1 | 146.1 | 20 | |

| This compound (IS) | 210.1 | 192.1 | 15 |

| 210.1 | 150.1 | 20 |

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of D-Tryptophan. These values should be validated for each specific matrix and instrument.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 5 | < 10% | < 12% | 90 - 110% |

| Mid QC | 100 | < 8% | < 10% | 92 - 108% |

| High QC | 800 | < 5% | < 8% | 95 - 105% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 5 | 85 - 115% | 88 - 112% |

| High QC | 800 | 90 - 110% | 91 - 109% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of D-Tryptophan in biological matrices using LC-MS/MS with a deuterated internal standard. The described method offers high sensitivity, selectivity, and accuracy, making it suitable for a wide range of research and development applications. The provided experimental details, data tables, and diagrams serve as a valuable resource for scientists and researchers in the field. It is recommended to perform a full method validation according to the relevant regulatory guidelines for specific applications.

Application Notes and Protocols: H-D-Trp-OH-d5 for Flux Analysis in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of specific atoms through metabolic pathways. H-D-Trp-OH-d5, a deuterated form of D-tryptophan, serves as a valuable tracer for investigating the dynamics of tryptophan metabolism. Tryptophan is an essential amino acid that is a precursor to a variety of bioactive molecules, including serotonin, melatonin, and nicotinamide adenine dinucleotide (NAD+). Its metabolism is intricately linked to immune responses, neurotransmission, and cellular energy. Dysregulation of tryptophan metabolic pathways, particularly the kynurenine pathway, has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis to study tryptophan metabolic pathways, with a focus on the kynurenine pathway.

Principle of Isotope Tracing with this compound

When this compound is introduced into a biological system, it is taken up by cells and participates in the same enzymatic reactions as its unlabeled counterpart. The five deuterium atoms on the indole ring of the tryptophan molecule act as a stable isotopic label. As this compound is metabolized, these deuterium atoms are incorporated into downstream metabolites. By using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the isotopologue distribution of these metabolites can be determined. This information allows for the calculation of metabolic flux rates, providing a dynamic view of pathway activity. The use of a D-isomer tracer can also provide specific insights into pathways that may utilize D-amino acids.

Applications in Research and Drug Development

-

Elucidating Disease Mechanisms: Tracing the flux of tryptophan through the kynurenine pathway can reveal metabolic reprogramming in various diseases. For instance, an increased flux towards kynurenine and its downstream metabolites is often observed in inflammatory conditions and cancer.

-

Target Identification and Validation: By understanding how metabolic fluxes are altered in disease, novel enzymatic or transport steps can be identified as potential therapeutic targets.

-

Pharmacodynamic Biomarker Development: The metabolic signature of tryptophan pathway fluxes can serve as a biomarker to assess the efficacy of therapeutic interventions that target these pathways.

-

Drug Metabolism and Safety Assessment: this compound can be used to study the impact of drug candidates on tryptophan metabolism, identifying potential off-target effects or drug-induced metabolic liabilities.

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using this compound involves several key stages, from experimental design to data analysis and interpretation.

Experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the steps for conducting a stable isotope tracing experiment using this compound in adherent cell cultures.

Materials:

-

This compound (sterile, cell-culture grade)

-

Cell culture medium deficient in tryptophan

-

Dialyzed fetal bovine serum (FBS)

-

Adherent cells of interest (e.g., cancer cell line, primary cells)

-

6-well or 12-well cell culture plates

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing tryptophan-deficient base medium with a known concentration of this compound and dialyzed FBS. The final concentration of the tracer will depend on the specific cell type and experimental goals but is typically in the physiological range of tryptophan.

-

Tracer Introduction:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. The timing should be optimized to capture the desired metabolic events.

-

Metabolism Quenching and Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Add ice-cold 80% methanol to each well to quench metabolic activity and extract intracellular metabolites.

-

Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously.

-

Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

-

-

Sample Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Tryptophan Metabolites

This protocol provides a general method for the analysis of deuterated and non-deuterated tryptophan and its kynurenine pathway metabolites. Method optimization will be required for specific instrumentation.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Reversed-phase C18 column suitable for polar metabolites

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex and centrifuge to pellet any insoluble material.

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Apply a gradient elution to separate the metabolites. An example gradient is as follows:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

The flow rate is typically set between 0.2-0.4 mL/min.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify the precursor and product ions for each metabolite of interest, both in its unlabeled and deuterated forms. The specific MRM transitions will need to be determined empirically on the instrument used.

-

Example precursor ions [M+H]+:

-

Tryptophan: m/z 205.1

-

This compound: m/z 210.1

-

Kynurenine: m/z 209.1

-

Deuterated Kynurenine: m/z will depend on the number of deuterium atoms retained.

-

Kynurenic Acid: m/z 190.1

-

Deuterated Kynurenic Acid: m/z will depend on the number of deuterium atoms retained.

-

-

Data Presentation

Quantitative data from metabolic flux analysis experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Illustrative Isotopologue Distribution of Tryptophan and Kynurenine in a Cancer Cell Line after 24h Incubation with this compound.

| Metabolite | Isotopologue | Relative Abundance (%) (Control) | Relative Abundance (%) (Treated) |

| Tryptophan | M+0 | 5.2 | 8.1 |

| M+5 | 94.8 | 91.9 | |

| Kynurenine | M+0 | 35.7 | 55.3 |

| M+4 | 64.3 | 44.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Illustrative Metabolic Flux Rates through Tryptophan Metabolic Pathways.

| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) (Control) | Flux Rate (nmol/10^6 cells/hr) (Treated) | Fold Change |

| Tryptophan Uptake | 15.2 ± 1.8 | 12.5 ± 1.5 | 0.82 |

| Tryptophan -> Kynurenine | 10.8 ± 1.2 | 6.9 ± 0.9 | 0.64 |

| Kynurenine -> Kynurenic Acid | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.71 |

| Tryptophan -> Serotonin | 0.5 ± 0.1 | 0.4 ± 0.05 | 0.80 |